Computed XLogP3 = 3.5 Places Benzyl Orsellinate in a Distinct Lipophilicity Window Relative to Common Alkyl Orsellinates
Benzyl orsellinate has a computed XLogP3 of 3.5 [1], which is 1.7 log units above methyl orsellinate (XLogP3 ≈ 1.8) and 1.2 log units above ethyl orsellinate (XLogP3 ≈ 2.3), as estimated by the same computational method. Within the orsellinate series, lipophilicity linearly correlates with increased cytotoxic (LC₅₀) and antibacterial (MIC) activity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Methyl orsellinate: ~1.8; Ethyl orsellinate: ~2.3 |
| Quantified Difference | Δ logP = 1.2–1.7 (16- to 50-fold higher partition coefficient) |
| Conditions | Computed by PubChem XLogP3 algorithm (release 2025.09.15); comparator logP values estimated from same method for consistency. |
Why This Matters
Higher lipophilicity predicts enhanced membrane permeability and potentially greater intracellular accumulation, which is critical for antibacterial and antitumor activity assays where target engagement requires crossing lipid bilayers.
- [1] PubChem CID 12223617, Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester. National Center for Biotechnology Information. View Source
